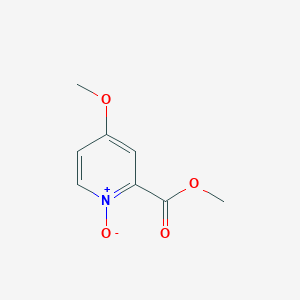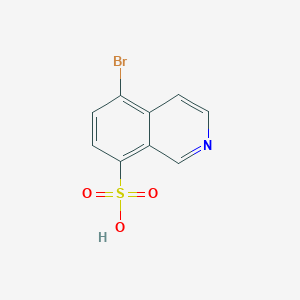
2,2'-Bis(diphenylamino)-9,9'-spirobifluorene
Übersicht
Beschreibung
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is an organic compound known for its unique structural and electronic properties. This compound is characterized by the presence of two diphenylamino groups attached to a spirobifluorene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene typically involves the reaction of 9,9’-spirobifluorene with diphenylamine under specific conditions. One common method includes the use of palladium-catalyzed C-N coupling reactions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(OAc)2, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diphenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene has a wide range of scientific research applications, including:
Organic Electronics: It is used in the development of OLEDs, OPVCs, and DSSCs due to its excellent charge transport properties and high thermal stability.
Photovoltaic Cells: The compound is employed in the fabrication of photovoltaic cells to enhance their efficiency and stability.
Light-Emitting Diodes: Its unique electronic properties make it suitable for use in light-emitting diodes, contributing to improved performance and longevity.
Sensors: The compound’s sensitivity to various environmental factors makes it useful in the development of chemical sensors.
Wirkmechanismus
The mechanism of action of 2,2’-Bis(diphenylamino)-9,9’-spirobifluorene involves its ability to facilitate charge transfer processes. The diphenylamino groups act as electron donors, while the spirobifluorene core serves as an electron acceptor. This D-π-A (donor-π-acceptor) structure allows for efficient intramolecular charge transfer, which is crucial for its applications in organic electronics . The molecular targets and pathways involved include interactions with various electronic states and the facilitation of charge transport across the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine-based Compounds: These compounds share similar electronic properties and are used in similar applications, such as OLEDs and OPVCs.
Diphenylamine Substituted Oxadiazoles: These compounds also exhibit strong intramolecular charge transfer characteristics and are used in organic electronics.
Uniqueness
2,2’-Bis(diphenylamino)-9,9’-spirobifluorene is unique due to its spirobifluorene core, which provides enhanced thermal stability and rigidity compared to other similar compounds. This structural feature contributes to its superior performance in electronic applications.
Eigenschaften
IUPAC Name |
2-N,2-N,2-N',2-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSISXPKNIMGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)


